3,4-Dichloroisocoumarin

説明

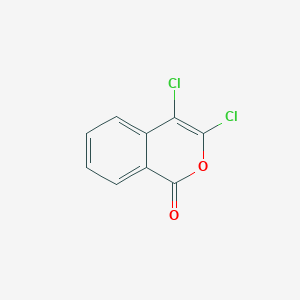

Structure

3D Structure

特性

IUPAC Name |

3,4-dichloroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2/c10-7-5-3-1-2-4-6(5)9(12)13-8(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGXUUGGLDCZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(OC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199056 | |

| Record name | 3,4-Dichloroisocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51050-59-0 | |

| Record name | 3,4-Dichloroisocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051050590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-dichloroisocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloroisocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloroisocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROISOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD08W1HH6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4-Dichloroisocoumarin: A Technical Guide for Researchers

Introduction

3,4-Dichloroisocoumarin (3,4-DCI) is a potent, mechanism-based, and irreversible inhibitor of serine proteases.[1] Its high reactivity and broad-spectrum inhibitory activity have established it as a valuable research tool in biochemistry, cell biology, and drug discovery. This technical guide provides an in-depth overview of 3,4-DCI, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its application in studying cellular signaling pathways, particularly apoptosis.

Chemical Properties and Solubility

| Property | Value | Reference |

| Molecular Formula | C₉H₄Cl₂O₂ | [2] |

| Molecular Weight | 215.03 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMSO: ~20 mg/mLDMF: ~25 mg/mLEthanol: ~10 mg/mLDMF:PBS (pH 7.2) (1:8): ~0.1 mg/mL | [2] |

Note: For aqueous buffers, it is recommended to first dissolve 3,4-DCI in an organic solvent like DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.

Mechanism of Action

3,4-DCI acts as a suicide inhibitor of serine proteases. The catalytic serine residue in the active site of the protease attacks the carbonyl group of the isocoumarin ring. This leads to the opening of the lactone ring and the formation of a reactive acyl-enzyme intermediate.[3] This covalent modification of the active site serine residue results in the irreversible inactivation of the enzyme.[1]

Quantitative Inhibition Data

3,4-DCI has been shown to inhibit a wide range of serine proteases.[2] The following table summarizes the available quantitative data on its inhibitory potency.

| Target Protease | Inhibition Constant (kobs/[I]) (M⁻¹s⁻¹) | Reference |

| Human Leukocyte Elastase (HL Elastase) | 8920 | [1] |

| Factor D | 40 - 190 | [4] |

| C1r | 40 - 190 | [4] |

| C1s | 40 - 190 | [4] |

Applications in Research

Serine Protease Inhibition Studies

3,4-DCI is widely used as a broad-spectrum inhibitor to probe the function of serine proteases in various biological processes. Its irreversible nature makes it particularly useful for labeling active serine proteases in complex biological samples.

Induction of Apoptosis

A significant application of 3,4-DCI is in the study of apoptosis. In cell lines with high endogenous serine protease activity, 3,4-DCI treatment has been shown to induce DNA fragmentation, a hallmark of apoptosis.[3] The proposed mechanism involves the accumulation of toxic acyl-enzyme intermediates, which in turn triggers downstream apoptotic signaling cascades.[3]

Experimental Protocols

Serine Protease Inhibition Assay (Chromogenic Substrate Method)

This protocol provides a general framework for assessing the inhibitory activity of 3,4-DCI against a specific serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease

-

This compound (stock solution in DMSO or DMF)

-

Chromogenic substrate specific for the protease of interest

-

Assay buffer (e.g., Tris-HCl or HEPES, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified serine protease to the desired working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of 3,4-DCI in the assay buffer from the stock solution.

-

Incubation: In a 96-well microplate, add the diluted enzyme and an equal volume of the 3,4-DCI dilution (or buffer for the control). Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition to occur.

-

Substrate Addition: Add the chromogenic substrate to each well to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at the appropriate wavelength for the chromogenic substrate using a microplate reader. Take readings at regular intervals to monitor the reaction kinetics.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

DNA Fragmentation (Laddering) Assay

This protocol is used to visualize the characteristic ladder pattern of DNA fragmentation in cells undergoing apoptosis after treatment with 3,4-DCI.

Materials:

-

Cells of interest

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM EDTA, 1% NP-40)

-

RNase A

-

Proteinase K

-

Isopropanol

-

70% Ethanol

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

DNA loading dye

-

Agarose gel electrophoresis system

Procedure:

-

Cell Treatment: Seed cells and treat with the desired concentration of 3,4-DCI for the appropriate time (e.g., 4-6 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes to pellet the cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the fragmented DNA to a new tube.

-

RNase Treatment: Add RNase A to the supernatant and incubate at 37°C for 1 hour.

-

Proteinase K Treatment: Add Proteinase K and incubate at 50°C for 2 hours.

-

DNA Precipitation: Add an equal volume of isopropanol to precipitate the DNA. Centrifuge to pellet the DNA.

-

DNA Washing: Wash the DNA pellet with 70% ethanol and air dry.

-

DNA Resuspension: Resuspend the DNA pellet in TE buffer.

-

Agarose Gel Electrophoresis: Mix the DNA sample with loading dye and load onto an agarose gel containing a DNA stain. Run the gel until the dye front has migrated an appropriate distance.

-

Visualization: Visualize the DNA fragments under UV light. A characteristic ladder of DNA fragments will be visible in apoptotic cells.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with 3,4-DCI.

Materials:

-

Cells of interest

-

This compound

-

Cell culture medium

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AFC for fluorometric assay)

-

Cell lysis buffer

-

Assay buffer

-

96-well microplate (black plate for fluorometric assay)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Treatment: Treat cells with 3,4-DCI as described in the DNA fragmentation assay.

-

Cell Lysate Preparation: Harvest and lyse the cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate to each well. Add the caspase-3 substrate and assay buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

-

Data Analysis: Normalize the caspase-3 activity to the protein concentration of the lysate. Compare the activity in treated cells to untreated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound as a research tool.

Caption: Mechanism of irreversible inhibition of serine proteases by this compound.

Caption: Proposed signaling cascade for 3,4-DCI-induced apoptosis.

Caption: Experimental workflow for a serine protease inhibition assay.

Caption: Experimental workflow for studying 3,4-DCI-induced apoptosis.

References

- 1. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.cellsignal.com [media.cellsignal.com]

3,4-Dichloroisocoumarin: A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activity, and experimental applications of the serine protease inhibitor 3,4-Dichloroisocoumarin (CAS Number: 51050-59-0).

Introduction

This compound (3,4-DCI) is a potent, mechanism-based, and irreversible inhibitor of serine proteases.[1][2] First described by Harper, Hemmi, and Powers in 1985, it has become a widely utilized tool in biochemical and pharmacological research to study the roles of serine proteases in various physiological and pathological processes.[3][4] Its broad-spectrum inhibitory activity against a wide range of serine proteases, including elastase, chymotrypsin, and thrombin, makes it a valuable reagent for researchers in drug development and molecular biology.[4][5] This guide provides a comprehensive overview of 3,4-DCI, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 3,4-dichloro-1H-2-benzopyran-1-one, is an organochlorine compound belonging to the isocoumarin class.[6] The core structure consists of a benzene ring fused to a pyran-1-one ring, with two chlorine atoms substituted at positions 3 and 4.

Chemical Identifiers:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 215.03 g/mol [6] |

| Appearance | Crystalline solid[3][5] |

| Purity | ≥98%[3][5] |

| Solubility | DMSO: ~20 mg/mL[3][5] DMF: ~25 mg/mL[3][5] Ethanol: ~10 mg/mL[3][5] Ethyl Acetate: 49.00-51.00 mg/mL Aqueous Buffers: Sparingly soluble. A 1:8 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.[3] |

| UV/Vis Absorption Maxima | λmax: 233, 248, 273, 283, 326 nm[3][5] |

| Inhibition Constant (Ki) | Ki for SrLip: 26.6 μM[7] |

| Storage Temperature | -20°C[3] or 2-8°C |

| Stability | ≥ 4 years when stored at -20°C[3][5] |

Mechanism of Action

This compound functions as a suicide inhibitor. The mechanism involves the nucleophilic attack by the active site serine residue of the protease on the carbonyl carbon of the isocoumarin lactone ring. This leads to the opening of the ring and the formation of a reactive acyl-enzyme intermediate. The resulting acyl chloride moiety then rapidly acylates a nearby nucleophilic residue within the enzyme's active site, leading to a stable, covalent adduct and irreversible inhibition.[4][8] This mechanism-based inactivation is highly efficient and accounts for the broad specificity of 3,4-DCI against serine proteases.[4] It has been shown to not inhibit thiol proteases or metalloproteases.

Experimental Protocols

General Synthesis of 4-Chloroisocoumarin Derivatives

The synthesis of this compound is a specialized process. A general and adaptable method for the synthesis of related 3-alkoxy-4-chloroisocoumarins has been reported and can serve as a foundational protocol.[9][10] This procedure involves the cyclization and chlorination of homophthalic acid monoesters.

Materials:

-

Homophthalic acid monoester

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous toluene

-

Water

-

Ice bath

Procedure:

-

Dissolve the homophthalate monoester in anhydrous toluene (e.g., at a concentration of 1 g per 120 mL).

-

Backfill the reaction flask with an inert gas, such as argon, three times.

-

Add phosphorus pentachloride (3.0 equivalents) to the solution in a single portion with stirring.

-

Evacuate the flask for one minute, then backfill with argon and stir at 40°C for four hours.[10]

-

Cool the reaction mixture in an ice bath.

-

Carefully add water (e.g., 50 mL) to the cold reaction mixture and stir for five minutes.

-

The product can then be extracted, purified, and characterized using standard organic chemistry techniques.

Preparation of Stock Solutions

For in vitro and cell-based assays, 3,4-DCI is typically dissolved in an organic solvent to create a concentrated stock solution.

Materials:

-

This compound (crystalline solid)

-

Anhydrous DMSO, DMF, or ethanol

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Weigh the desired amount of 3,4-DCI in a suitable vial.

-

Add the appropriate volume of the chosen organic solvent (e.g., DMSO for a 20 mg/mL stock).

-

Purge the vial with an inert gas to prevent degradation.[3]

-

Vortex or sonicate until the solid is completely dissolved.

-

Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months. For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day.[3]

In Vitro Serine Protease Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of 3,4-DCI on a specific serine protease.

Materials:

-

Purified serine protease

-

Fluorogenic or chromogenic protease substrate

-

Assay buffer (e.g., PBS, pH 7.2)

-

3,4-DCI stock solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the 3,4-DCI stock solution in the assay buffer to achieve the desired final concentrations (typically in the range of 5-100 μM).

-

In a microplate, add the diluted 3,4-DCI solutions to the wells.

-

Add the purified serine protease to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibition.

-

Initiate the enzymatic reaction by adding the specific substrate.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of 3,4-DCI and determine the IC₅₀ value.

Induction of Apoptosis in Cell Culture

3,4-DCI has been shown to induce DNA fragmentation and apoptosis in cell lines with high levels of protease activity.[7][11]

Materials:

-

Cell line of interest (e.g., LAK, NK-92)[11]

-

Complete cell culture medium

-

3,4-DCI stock solution

-

Apoptosis detection kit (e.g., TUNEL assay or DNA laddering kit)

Procedure:

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight.

-

Treat the cells with varying concentrations of 3,4-DCI (e.g., up to 1 mM) for 4-6 hours.[7][11]

-

Harvest the cells and process them according to the manufacturer's protocol for the chosen apoptosis detection method.

-

Analyze the results to determine the extent of DNA fragmentation or other apoptotic markers.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications:

-

Protease Function Characterization: It is used to functionally characterize the catalytic activities of various proteases, such as the rat liver multicatalytic proteinase complex and extracellular lipase.[5]

-

Apoptosis Research: 3,4-DCI can be used to study the role of serine proteases in apoptosis, as it has been shown to induce DNA fragmentation in certain cell types.[7][11]

-

Cardiovascular Research: It has been investigated in models of myocardial ischemia-reperfusion, where it was found to reduce DNA fragmentation in the infarcted area.[7]

-

General Serine Protease Inhibition: Due to its broad-spectrum activity, it is often used as a general control inhibitor in experiments to confirm the involvement of serine proteases in a biological process.[4]

Conclusion

This compound remains an important and powerful tool for researchers and drug development professionals. Its well-characterized mechanism of action as an irreversible serine protease inhibitor, coupled with its broad applicability, ensures its continued use in dissecting complex biological pathways. This guide provides the core technical information necessary for its effective and appropriate use in a laboratory setting. Researchers should always consult the relevant safety data sheets and handle this compound with appropriate care.

References

- 1. This compound, a serine protease inhibitor, inactivates glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Reaction of serine proteases with substituted isocoumarins: discovery of this compound, a new general mechanism based serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C9H4Cl2O2 | CID 1609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure of this compound-inhibited factor D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Serine Protease Inhibition by 3,4-Dichloroisocoumarin

This guide provides a comprehensive overview of the molecular mechanism by which 3,4-Dichloroisocoumarin (3,4-DCI) inhibits serine proteases, targeting researchers, scientists, and professionals in drug development.

Introduction to Serine Proteases and this compound

Serine proteases are a large family of enzymes crucial to numerous physiological processes, including digestion, blood coagulation, and the immune response. They are characterized by a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site, which work in concert to hydrolyze peptide bonds.

This compound (3,4-DCI) is a potent, mechanism-based inhibitor that targets a wide array of serine proteases and other serine hydrolases. Unlike simple competitive inhibitors, 3,4-DCI forms a stable, covalent bond with the enzyme, leading to irreversible inactivation. This property makes it a valuable tool for studying the function of serine proteases and as a lead compound in drug discovery.

The Molecular Mechanism of Inhibition

The inhibition of serine proteases by 3,4-DCI is a multi-step process that leverages the enzyme's own catalytic machinery.

Acylation of the Active Site Serine

The process begins with the binding of 3,4-DCI to the active site of the serine protease. The catalytic serine (Ser-195 in chymotrypsin) performs a nucleophilic attack on the carbonyl carbon of the isocoumarin's lactone ring. This reaction is facilitated by the other members of the catalytic triad, histidine and aspartate, which act as a proton shuttle. This initial attack leads to the opening of the isocoumarin ring and the formation of a covalent acyl-enzyme intermediate. During this process, the isocoumarin ring structure is lost.

Formation of a Stable Adduct

The opening of the isocoumarin ring releases a reactive acyl chloride moiety within the active site. This highly reactive group can then be attacked by another nucleophilic residue in the active site, often the catalytic histidine, to form a second covalent bond. This results in a stable, di-acylated enzyme-inhibitor complex, effectively cross-linking the active site and leading to irreversible inhibition. Alternatively, the acyl chloride can be hydrolyzed by water.

Structural studies of 3,4-DCI-inhibited factor D have shown that the side chain of the ring-opened inhibitor can undergo further chemical modification in solution, resulting in the formation of an α-hydroxy acid moiety through the nucleophilic substitution of the chlorine atoms. The carbonyl oxygen of the inhibitor moiety is oriented away from the oxyanion hole, which contributes to the stability of the adduct.

Quantitative Analysis of Inhibition

The potency of 3,4-DCI varies among different serine proteases. The efficiency of inhibition is typically quantified by the second-order rate constant (kobs/[I]).

| Enzyme | kobs/[I] (M-1s-1) | Reference(s) |

| Human Leukocyte Elastase | 8920 | |

| Factor D | 40 - 190 | |

| C1r | 40 - 190 | |

| C1s | 40 - 190 |

The stability of the inhibited enzyme complex is also a key parameter. For some enzymes, the inhibition is effectively permanent, with very slow rates of deacylation.

| Enzyme | Deacylation Rate (kdeacyl) (s-1) | Stability Note | Reference(s) |

| Human Leukocyte Elastase | 2 x 10-5 | Quite stable to reactivation | |

| Enzymes inhibited by other isocoumarins | - | Regained full activity upon standing |

Experimental Protocols

A variety of experimental techniques are employed to characterize the inhibition of serine proteases by 3,4-DCI.

Enzyme Inhibition Kinetics Assay

Objective: To determine the second-order rate constant of inactivation.

Materials:

-

Purified serine protease

-

This compound stock solution (in an organic solvent like DMSO)

-

Chromogenic or fluorogenic substrate for the target protease

-

Assay buffer (e.g., HEPES or phosphate buffer)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the 3,4-DCI stock solution in the assay buffer.

-

Add a fixed concentration of the serine protease to the wells of a microplate.

-

Initiate the inhibition reaction by adding the different concentrations of 3,4-DCI to the enzyme.

-

At various time points, take aliquots of the enzyme-inhibitor mixture and add them to a separate plate containing the substrate to measure the residual enzyme activity.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time.

-

Plot the natural logarithm of the percentage of remaining activity against time for each inhibitor concentration. The slope of this plot gives the pseudo-first-order rate constant (kobs).

-

Re-plot kobs against the inhibitor concentration ([I]). The slope of this second plot is the second-order rate constant of inactivation (kobs/[I]).

Mass Spectrometry for Adduct Characterization

Objective: To identify the site(s) of covalent modification on the protease.

Materials:

-

Serine protease inhibited with 3,4-DCI

-

Denaturing and reducing agents (e.g., urea, DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Proteolytic enzyme (e.g., trypsin)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubate the target serine protease with an excess of 3,4-DCI to ensure complete inhibition.

-

Remove excess, unreacted inhibitor by dialysis or size-exclusion chromatography.

-

Denature, reduce, and alkylate the inhibited enzyme to unfold the protein and cap free cysteine residues.

-

Digest the protein into smaller peptides using a specific protease like trypsin.

-

Separate the resulting peptides using reverse-phase liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

-

Search the MS/MS data against the known sequence of the protease, including a variable modification corresponding to the mass of the reacted 3,4-DCI adduct.

-

The identification of a peptide with this specific mass shift confirms the covalent modification and the fragmentation pattern can pinpoint the exact modified amino acid residue.

X-ray Crystallography for Structural Analysis

Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex.

Materials:

-

Highly purified, 3,4-DCI-inhibited serine protease

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Prepare a concentrated and homogenous solution of the 3,4-DCI-inhibited protease.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield high-quality crystals.

-

Mount a suitable crystal and expose it to a high-intensity X-ray beam.

-

Collect the diffraction data.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model of the enzyme-inhibitor complex to fit the electron density map.

-

The final structure will reveal the precise covalent linkages and the conformation of the inhibitor within the active site.

Logical Framework of Mechanism-Based Inhibition

The action of 3,4-DCI is a classic example of mechanism-based or "suicide" inhibition. The inhibitor is initially unreactive but is catalytically converted by the target enzyme into a reactive form that then inactivates the enzyme.

Conclusion

This compound serves as a powerful tool for probing the function of serine proteases due to its mechanism-based mode of action. It hijacks the catalytic cycle of the enzyme to form a stable, covalent adduct, leading to irreversible inhibition. A thorough understanding of this mechanism, supported by kinetic, biochemical, and structural data, is essential for its effective use in research and for the design of novel therapeutic agents targeting serine proteases.

The Acylation of Active Site Serine by 3,4-Dichloroisocoumarin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing critical roles in a myriad of physiological processes ranging from digestion and blood coagulation to immunity and apoptosis. Their catalytic activity is defined by a highly conserved active site featuring a catalytic triad, in which a serine residue acts as the primary nucleophile. The dysregulation of serine protease activity is implicated in numerous pathologies, making them prime targets for therapeutic intervention.

3,4-Dichloroisocoumarin (3,4-DCI) is a potent, mechanism-based inhibitor that has become a fundamental tool for studying serine proteases.[1][2] Unlike simple competitive inhibitors, 3,4-DCI acts as a "suicide substrate," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently modifies the active site serine. This irreversible acylation effectively inactivates the enzyme. This guide provides an in-depth technical overview of the acylation mechanism, kinetic parameters, and the experimental protocols used to characterize this crucial interaction in biochemical and drug development research.

Core Mechanism of Acylation

The inhibitory action of this compound is a multi-step process initiated by the enzyme's native catalytic cycle. The inhibitor, resembling a substrate, binds to the active site. The catalytic serine's hydroxyl group then launches a nucleophilic attack on the carbonyl carbon of the isocoumarin's lactone ring.[3] This attack is facilitated by the other members of the catalytic triad (typically histidine and aspartate).

The result is the opening of the lactone ring, which generates a highly reactive acyl-chloride intermediate.[1][2] This intermediate is then susceptible to a second nucleophilic attack, leading to the formation of a stable, covalent acyl-enzyme adduct. This process effectively and irreversibly blocks the active site, preventing substrate binding and catalysis. Ultraviolet spectral measurements have confirmed that the isocoumarin ring structure is lost during the inactivation process.[1][2]

Kinetics of Inhibition

3,4-DCI is a broad-spectrum inhibitor, inactivating a wide range of serine proteases, including human leukocyte (HL) elastase, cathepsin G, chymotrypsin, thrombin, and Factor D of the complement pathway.[1][2][4][5] However, it does not inhibit enzymes from other classes like papain (a cysteine protease) or β-lactamase.[1][2] The efficiency of inactivation varies between enzymes and is typically quantified by the second-order rate constant (kobsd/[I] or kinact/KI). The stability of the resulting acyl-enzyme complex is measured by the deacylation rate (kdeacyl).

Table 1: Kinetic Parameters of Serine Protease Inhibition by this compound

| Enzyme | Source | Inactivation Rate Constant (kobsd/[I]) (M-1s-1) | Deacylation Rate (kdeacyl) (s-1) | Reference |

| Human Leukocyte (HL) Elastase | Human | 8920 | 2 x 10-5 | [1][2] |

| Chymotrypsin Aγ | Bovine | Not specified, but total inactivation at 1.2 equivalents | Not specified | [1][2] |

| Cathepsin G | Human | Reported as inhibited | Not specified | [1][2] |

| Factor D | Human | Reported as inhibited | Stable adduct observed | [5] |

| Rat Mast Cell Protease I & II | Rat | Reported as inhibited | Not specified | [1][2] |

| Various Blood Coagulation Proteases | Human, Bovine | Reported as inhibited | Not specified | [1][2] |

Experimental Protocols

Characterizing the acylation of a serine protease by 3,4-DCI involves a combination of enzyme kinetics, mass spectrometry, and structural biology techniques.

Protocol 1: Enzyme Inactivation Kinetics

This protocol aims to determine the rate of enzyme inactivation by 3,4-DCI.

-

Reagent Preparation:

-

Prepare a stock solution of the target serine protease in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

Prepare a stock solution of 3,4-DCI in an organic solvent like DMSO or DMF.[6] The final concentration of the organic solvent in the reaction should be kept low (<1-2%) to avoid enzyme denaturation.

-

Prepare a stock solution of a chromogenic or fluorogenic substrate for the target enzyme.

-

-

Inactivation Reaction:

-

In a temperature-controlled cuvette (e.g., 25°C or 37°C), add the enzyme solution.

-

Initiate the inactivation by adding a specific concentration of 3,4-DCI. Start a timer immediately.

-

At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

-

-

Residual Activity Measurement:

-

Immediately dilute the aliquot into a solution containing the chromogenic/fluorogenic substrate. This dilution effectively stops the inactivation reaction.

-

Measure the initial rate of substrate hydrolysis using a spectrophotometer or fluorometer. The rate is proportional to the amount of active enzyme remaining.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the incubation time.

-

For a pseudo-first-order reaction, this plot will be linear. The negative slope of this line gives the observed rate constant (kobsd).

-

To determine the second-order rate constant, repeat the experiment with several different concentrations of 3,4-DCI and plot kobsd versus the inhibitor concentration ([I]). The slope of this second plot gives the value of kobsd/[I].

-

Protocol 2: Identification of Acylation Site by Mass Spectrometry

This workflow confirms that the inhibition is due to covalent modification and identifies the specific serine residue that has been acylated.

-

Inhibition and Sample Preparation:

-

Incubate the target serine protease with an excess of 3,4-DCI to ensure complete inactivation.

-

Remove excess, unreacted 3,4-DCI by dialysis or using a desalting column.

-

Denature the inhibited protein using urea or guanidinium chloride, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.

-

-

Proteolytic Digestion:

-

Digest the protein into smaller peptides using a sequence-specific protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC).

-

Elute the peptides directly into a tandem mass spectrometer (MS/MS).

-

The mass spectrometer will perform a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides.

-

It will then select peptide ions (including the modified ones) for fragmentation (MS/MS), breaking them at the peptide bonds.

-

-

Data Analysis:

-

Search the MS/MS fragmentation data against the known sequence of the target protease.

-

Use software to search for peptides that have a mass shift corresponding to the addition of the ring-opened 3,4-DCI moiety on a serine residue. The expected mass modification must be calculated based on the final stable adduct.

-

The fragmentation pattern of the modified peptide will confirm the sequence and pinpoint the exact serine residue that was acylated.

-

Structural Insights from X-ray Crystallography

Crystallographic studies of serine proteases inhibited by 3,4-DCI or similar isocoumarins have provided atomic-level details of the interaction. For instance, the crystal structure of Factor D inhibited by 3,4-DCI reveals the formation of a covalent adduct with the active site Ser195.[5] Interestingly, in this structure, the carbonyl oxygen of the DCI moiety is oriented away from the "oxyanion hole," a conserved feature that typically stabilizes the tetrahedral intermediate during catalysis. This orientation contributes significantly to the stability of the acyl-enzyme complex, preventing hydrolysis and promoting irreversible inhibition.[5] Similarly, studies on the rhomboid protease GlpG complexed with isocoumarins show how the inhibitor induces conformational changes in the active site, providing insights into the enzyme's plasticity.[7]

Applications and Considerations in Drug Development

As a broad-spectrum inhibitor, 3,4-DCI is an invaluable research tool for functionally characterizing serine proteases in complex biological systems.[6] For example, its ability to induce apoptosis in cells with high protease activity highlights the role of these enzymes in cell death pathways.[8]

However, its lack of specificity is a significant drawback for therapeutic applications. The development of more selective protease inhibitors often starts with scaffolds like isocoumarins. By modifying the isocoumarin ring (e.g., at the 3- and 7-positions), researchers can tune the molecule's affinity and reactivity towards a specific protease target over others.[3][9] For instance, adding basic side chains that mimic arginine can produce potent and selective inhibitors for trypsin-like enzymes involved in the coagulation cascade.[3] This strategy demonstrates how a general inhibitor like 3,4-DCI can serve as a foundational structure for developing targeted drugs for diseases like emphysema, cancer, or viral infections, where specific proteases are key drivers of pathology.[3][10]

Conclusion

The acylation of active site serine residues by this compound is a classic example of mechanism-based enzyme inhibition. Its potent, broad-spectrum activity has made it an indispensable tool for probing the function of serine proteases. A thorough understanding of its mechanism, kinetics, and the analytical methods used to study its effects is crucial for researchers in biochemistry and pharmacology. Furthermore, the principles learned from 3,4-DCI continue to inform the rational design of next-generation selective inhibitors with significant therapeutic potential.

References

- 1. Reaction of serine proteases with substituted isocoumarins: discovery of this compound, a new general mechanism based serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction of serine proteases with substituted isocoumarins: discovery of this compound, a new general mechanism based serine protease inhibitor. | Sigma-Aldrich [merckmillipore.com]

- 3. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (CHEBI:109540) [ebi.ac.uk]

- 5. Structure of this compound-inhibited factor D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Catalytic mechanism of rhomboid protease GlpG probed by this compound and diisopropyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

3,4-Dichloroisocoumarin stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of 3,4-Dichloroisocoumarin (3,4-DCI), a potent and irreversible inhibitor of serine proteases. The information is intended to guide researchers in utilizing this compound for studies in apoptosis, cancer, and cardiovascular disease.

Introduction

This compound is a mechanism-based inhibitor that targets a wide range of serine proteases, including granzymes, cathepsin G, and neutrophil elastase.[1][2] It functions by acylating the active site of the enzyme, leading to its irreversible inactivation.[3] This inhibitory action can induce DNA fragmentation and apoptosis in cells with high protease activity, making it a valuable tool for studying these cellular processes.[3]

Physicochemical Properties and Solubility

3,4-DCI is typically supplied as a crystalline solid.[4][5] Proper handling and dissolution are crucial for experimental success.

Table 1: Solubility of this compound

| Solvent | Approximate Solubility (mg/mL) |

| Dimethylformamide (DMF) | 25[4][5] |

| Dimethyl sulfoxide (DMSO) | 20[4][5] |

| Ethanol | 10[4][5] |

| Ethyl Acetate | 49.00-51.00[1] |

| 1:8 solution of DMF:PBS (pH 7.2) | 0.1[4] |

Note: For aqueous solutions, it is recommended to first dissolve 3,4-DCI in DMF and then dilute with the aqueous buffer.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

Stock Solution Preparation and Storage

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound (MW: 215.03 g/mol )

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh out 2.15 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution.[6]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Stability |

| Crystalline Solid | -20°C | ≥ 4 years[4][5] |

| Stock Solution in Solvent | -80°C | Up to 6 months[3] |

| -20°C | Up to 1 month[3][7] | |

| Aqueous Solution | 2-8°C | Not recommended for more than one day[4] |

Experimental Protocols

Application Example: Induction of Apoptosis in Cell Culture

This protocol describes a general procedure for treating a cell line with 3,4-DCI to induce apoptosis, followed by analysis using Annexin V staining and flow cytometry.

Protocol 2: Induction and Analysis of Apoptosis

Materials:

-

Adherent or suspension cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

Part A: Cell Seeding and Treatment

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment and recovery.

-

Prepare a series of dilutions of the 3,4-DCI stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). An untreated control and a vehicle control (DMSO) should be included.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of 3,4-DCI.

-

Incubate the cells for the desired treatment period (e.g., 4, 8, 12, 24 hours).

Part B: Cell Harvesting and Staining

-

For adherent cells:

-

Carefully collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Combine the trypsinized cells with the collected culture medium.

-

-

For suspension cells:

-

Collect the cells directly from the culture vessel.

-

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

Part C: Flow Cytometry Analysis

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Mechanism of Action and Signaling Pathway

This compound irreversibly inhibits serine proteases. A key target in the context of apoptosis is Granzyme B, a protease released by cytotoxic T lymphocytes and natural killer cells. Granzyme B, once inside a target cell, can cleave and activate effector caspases, such as caspase-3, which in turn execute the apoptotic program by cleaving various cellular substrates, ultimately leading to cell death.

Caption: Inhibition of serine proteases by 3,4-DCI blocks apoptosis.

Caption: Workflow for apoptosis analysis using 3,4-DCI.

References

- 1. Granzyme B drug discovery assay Kit - Creative BioMart [creativebiomart.net]

- 2. childrenshospital.org [childrenshospital.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a serine protease inhibitor, inactivates glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction of serine proteases with substituted isocoumarins: discovery of this compound, a new general mechanism based serine protease inhibitor. | Sigma-Aldrich [merckmillipore.com]

- 6. Structure of this compound-inhibited factor D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.stanford.edu [med.stanford.edu]

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay with 3,4-Dichloroisocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloroisocoumarin (3,4-DCI) is a potent, mechanism-based, and irreversible inhibitor of serine proteases.[1] Its mode of action involves the serine residue in the enzyme's active site attacking the lactone ring of the isocoumarin. This leads to the opening of the ring and the formation of a stable acyl-enzyme complex, effectively inactivating the enzyme.[1] Due to its broad-spectrum activity against serine proteases, 3,4-DCI is a valuable tool in biochemical and pharmacological research for studying the roles of these enzymes in various physiological and pathological processes. This document provides detailed application notes and a comprehensive protocol for conducting in vitro enzyme inhibition assays using this compound.

Mechanism of Action

This compound acts as a suicide substrate for serine proteases. The catalytic serine residue of the protease attacks the carbonyl group of the isocoumarin ring. This initial reaction is followed by the opening of the lactone ring and the elimination of a chloride ion, which leads to the formation of a highly reactive acyl-chloride intermediate. This intermediate then rapidly acylates a nucleophilic residue within the active site, forming a stable, covalent bond and resulting in the irreversible inhibition of the enzyme.[1]

Applications

-

Target validation: Investigating the functional role of specific serine proteases in disease models.

-

Drug discovery: Serving as a reference compound in screening for novel serine protease inhibitors.

-

Enzyme characterization: Elucidating the catalytic mechanisms and active site architecture of serine proteases.

-

Apoptosis research: Inducing apoptosis and DNA fragmentation in certain cell lines, providing a tool to study programmed cell death.

Data Presentation

Inhibitory Activity of this compound against various Serine Proteases

| Enzyme | Common Abbreviation | Class | Inhibition Parameter | Value | Reference |

| Human Leukocyte Elastase | HLE | Serine Protease | kobs/[I] | 8920 M⁻¹s⁻¹ | [1] |

| Thrombin | - | Serine Protease | - | Data Not Available | - |

| Factor Xa | FXa | Serine Protease | - | Data Not Available | - |

| Streptomyces rimosus Lipase | SrLip | Serine Hydrolase | Ki | 26.6 µM | - |

| Toxoplasma gondii 2F1 invasion | - | - | IC50 | 12.5 µM | - |

Experimental Protocols

In Vitro Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol provides a general method for determining the inhibitory potential of this compound against a serine protease of interest using a chromogenic substrate.

Materials:

-

This compound (MW: 215.03 g/mol )

-

Target serine protease (e.g., Human Leukocyte Elastase, Thrombin, Factor Xa)

-

Chromogenic substrate specific for the target protease (e.g., N-Succinyl-Ala-Ala-Val-p-nitroanilide for HLE)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of 3,4-DCI in DMSO.

-

Working Inhibitor Solutions: Perform serial dilutions of the 3,4-DCI stock solution in the Assay Buffer to obtain a range of desired concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

-

Enzyme Solution: Prepare a working solution of the target serine protease in the Assay Buffer at a concentration that yields a linear rate of substrate hydrolysis over the desired reaction time. The optimal concentration should be determined empirically.

-

Substrate Solution: Prepare a working solution of the chromogenic substrate in the Assay Buffer. The concentration should be at or near the Km value for the enzyme to ensure sensitivity to inhibition.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in the specified order:

-

20 µL of Assay Buffer (for blank and enzyme control wells) or 20 µL of the appropriate working inhibitor solution.

-

160 µL of the Enzyme Solution.

-

-

Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

-

Immediately start monitoring the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. For irreversible inhibitors, the apparent second-order rate constant (kobs/[I]) can be determined by plotting the observed pseudo-first-order rate constant (kobs) against the inhibitor concentration.

-

Visualizations

References

Troubleshooting & Optimization

3,4-Dichloroisocoumarin stability in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,4-Dichloroisocoumarin (3,4-DCI) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is sparingly soluble in aqueous buffers.[1][2] It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol to prepare a concentrated stock solution.[1][2] These stock solutions are stable for up to 3 months when stored at -20°C. For longer-term storage, aliquoting and freezing at -80°C is advisable to minimize freeze-thaw cycles.

Q2: How stable is this compound in aqueous solutions?

A2: this compound is unstable in aqueous solutions, particularly at neutral or alkaline pH. It has a reported half-life of 20 minutes at pH 7.5. This instability is due to the high reactivity of the isocoumarin ring, which is susceptible to hydrolysis. Therefore, it is crucial to prepare fresh aqueous working solutions for your experiments and use them promptly. It is not recommended to store aqueous solutions for more than one day.[2]

Q3: What factors influence the stability of this compound in aqueous solutions?

A3: The primary factors affecting the stability of 3,4-DCI in aqueous solutions are:

-

pH: The rate of hydrolysis increases with pH. The compound is more stable in acidic conditions and rapidly degrades at neutral to alkaline pH.

-

Temperature: Higher temperatures will accelerate the rate of hydrolysis. It is recommended to keep aqueous solutions on ice if they are not for immediate use.

-

Buffer Composition: While specific data is limited, nucleophilic components in a buffer could potentially increase the degradation rate.

Q4: What are the degradation products of this compound in an aqueous solution?

A4: The degradation of this compound in an aqueous solution occurs via hydrolysis. This process involves the opening of the lactone (ester) ring of the isocoumarin structure, initiated by the nucleophilic attack of a water molecule. This results in the formation of a substituted homophthalic acid derivative.

Q5: Can I use this compound in cell-based assays?

A5: Yes, 3,4-DCI can be used in cell-based assays, but its stability and potential for off-target effects must be considered. Due to its short half-life in typical cell culture media (which is buffered around pH 7.4), the effective concentration of the inhibitor will decrease over time. For longer experiments, this may necessitate multiple additions of the compound. Additionally, at high concentrations or with prolonged exposure, 3,4-DCI has been reported to induce apoptosis, which may interfere with the experimental results.[3]

Data Summary

Table 1: Solubility of this compound

| Solvent | Approximate Solubility | Reference(s) |

| DMSO | 20 mg/mL | [1][2] |

| DMF | 25 mg/mL | [1][2] |

| Ethanol | 10 mg/mL | [1][2] |

| DMF:PBS (pH 7.2) (1:8) | 0.1 mg/mL | [1][2] |

Table 2: Stability of this compound

| Condition | Parameter | Value | Reference(s) |

| Solid | Shelf Life | ≥ 4 years at -20°C | [1] |

| Organic Stock Solution | Shelf Life | Up to 3 months at -20°C | |

| Aqueous Solution (pH 7.5) | Half-life (t½) | 20 minutes | |

| Aqueous Solution | Recommended Storage | Do not store for more than one day | [2] |

Visualized Mechanisms and Workflows

References

Half-life of 3,4-Dichloroisocoumarin at physiological pH

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 3,4-Dichloroisocoumarin (DCI), a potent, irreversible inhibitor of serine proteases.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound (DCI) at physiological pH?

A1: The half-life of DCI is approximately 20 minutes at pH 7.5.[1] This short half-life is a critical consideration for experimental design, necessitating fresh preparation of solutions and timely application to experimental systems.

Q2: How does DCI inhibit serine proteases?

A2: DCI acts as a mechanism-based inhibitor. The serine protease's active site serine residue attacks the carbonyl group of the isocoumarin ring. This leads to the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate, which is a highly reactive acyl chloride. This intermediate can then acylate another residue in the active site, leading to irreversible inhibition of the enzyme.

Q3: What are the primary applications of DCI in research?

A3: DCI is widely used as a broad-spectrum serine protease inhibitor in various experimental contexts. It is valuable for preventing proteolysis in cell lysates and tissue homogenates. Additionally, DCI has been shown to induce apoptosis in certain cell types, making it a tool for studying programmed cell death.[2][3]

Q4: Is DCI specific to serine proteases?

A4: While DCI is a potent inhibitor of a wide range of serine proteases, it does not inhibit thiol proteases or metalloproteases. However, it has been reported to inactivate other enzymes, such as glycogen phosphorylase b, through a similar mechanism of covalent modification.[4] Therefore, potential off-target effects should be considered when interpreting experimental results.

Q5: How should DCI be stored and handled?

A5: DCI is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[5] Stock solutions in organic solvents like DMSO, DMF, or ethanol can be prepared and stored at -20°C for up to 3 months. Aqueous solutions of DCI are unstable and it is not recommended to store them for more than one day.

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of target serine protease.

-

Possible Cause: Degradation of DCI due to its short half-life in aqueous solutions.

-

Solution: Always prepare fresh aqueous working solutions of DCI immediately before use. When preparing a stock solution in an organic solvent, ensure it is stored properly at -20°C and minimize freeze-thaw cycles.

-

-

Possible Cause: Incorrect concentration of DCI.

-

Solution: The effective concentration of DCI typically ranges from 5-100 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific enzyme and experimental conditions.

-

-

Possible Cause: Low solubility of DCI in the aqueous assay buffer.

-

Solution: DCI has low solubility in aqueous buffers. To maximize solubility, first dissolve DCI in an organic solvent such as DMF or DMSO, and then dilute it with the aqueous buffer of choice. A 1:8 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/mL.[5]

-

Issue 2: Observed cytotoxicity or apoptosis is not the intended outcome of the experiment.

-

Possible Cause: DCI can induce apoptosis in cell lines with high levels of protease activity.[2][3] The formation of acyl-enzyme intermediates may trigger downstream apoptotic pathways.[2][3]

-

Solution: If the goal is solely to inhibit extracellular or lysate protease activity without inducing apoptosis, consider reducing the incubation time with DCI. Alternatively, for cell-based assays, using a cell-impermeable serine protease inhibitor might be a suitable alternative.

-

Issue 3: Precipitation of DCI in the experimental medium.

-

Possible Cause: Exceeding the solubility limit of DCI in the aqueous medium.

-

Solution: Ensure that the final concentration of the organic solvent used to dissolve DCI is compatible with your experimental system and does not exceed a level that causes precipitation. It is recommended to visually inspect the solution for any precipitate after adding DCI.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Half-life | ~20 minutes (at pH 7.5) | [1] |

| Molecular Weight | 215.03 g/mol | [5] |

| Effective Concentration | 5 - 100 µM | |

| Storage (Solid) | -20°C (≥ 4 years) | [5] |

| Storage (Stock Solution) | -20°C (up to 3 months) | |

| Solubility (DMF) | ~25 mg/mL | [5] |

| Solubility (DMSO) | ~20 mg/mL | [5] |

| Solubility (Ethanol) | ~10 mg/mL | [5] |

| Solubility (1:8 DMF:PBS, pH 7.2) | ~0.1 mg/mL | [5] |

Experimental Protocols

Protocol 1: Determination of the Half-life of DCI in Physiological Buffer

Objective: To experimentally determine the stability of DCI in an aqueous buffer at physiological pH.

Materials:

-

This compound (DCI)

-

Anhydrous DMSO

-

Physiological buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

-

A specific serine protease (e.g., Trypsin, Chymotrypsin)

-

A fluorogenic substrate for the chosen serine protease

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of DCI in anhydrous DMSO.

-

Prepare a working solution of the serine protease in the physiological buffer.

-

Prepare a working solution of the fluorogenic substrate in the physiological buffer.

-

To determine the half-life, add the DCI stock solution to the physiological buffer to achieve the desired final concentration (e.g., 100 µM).

-

At various time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), take an aliquot of the DCI-buffer mixture.

-

In a 96-well plate, mix the aliquot of the DCI-buffer mixture with the serine protease solution and incubate for a fixed time (e.g., 15 minutes) to allow for inhibition.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Immediately measure the fluorescence kinetics over a set period (e.g., 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths.

-

The rate of substrate hydrolysis is proportional to the remaining active DCI at each time point.

-

Plot the natural logarithm of the remaining DCI activity against time. The half-life can be calculated from the slope of the linear regression (t1/2 = -0.693 / slope).

Protocol 2: Serine Protease Inhibition Assay

Objective: To measure the inhibitory effect of DCI on a specific serine protease.

Materials:

-

This compound (DCI)

-

Anhydrous DMSO

-

Assay Buffer (specific to the protease being studied)

-

Serine Protease of interest

-

Fluorogenic or chromogenic substrate for the protease

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Prepare a 10 mM stock solution of DCI in anhydrous DMSO.

-

Perform serial dilutions of the DCI stock solution in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add the serine protease solution to each well.

-

Add the different concentrations of the DCI working solutions to the wells containing the protease. Include a control well with no inhibitor.

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Measure the absorbance or fluorescence at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each DCI concentration relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the DCI concentration to determine the IC50 value.

Visualizations

Caption: Mechanism of irreversible inhibition of serine proteases by this compound (DCI).

Caption: Proposed pathway for DCI-induced apoptosis in cells with high protease activity.

Caption: Experimental workflow for determining the half-life of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 5. caymanchem.com [caymanchem.com]

Technical Support Center: Optimizing 3,4-Dichloroisocoumarin Concentration for Cell Viability Experiments

Welcome to the technical support center for the use of 3,4-Dichloroisocoumarin (DCI) in cell viability and drug discovery applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DCI)?

A1: this compound is a potent, irreversible inhibitor of serine proteases.[1][2][3][4] It functions as a mechanism-based inhibitor, where the isocoumarin ring is opened by the serine protease, leading to the formation of a reactive acyl chloride moiety that covalently modifies a residue in the active site of the enzyme, thereby inactivating it.[1][5] This inhibition of serine proteases can disrupt various cellular processes and induce apoptosis, particularly in cells with high protease activity.[6]

Q2: What is a typical effective concentration range for DCI in cell culture experiments?

A2: The effective concentration of DCI can vary significantly depending on the cell type and the specific experimental goals. However, a general starting range to consider is 5-100 µM.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How stable is DCI in cell culture medium?

A3: DCI has a half-life of approximately 20 minutes at a pH of 7.5.[2][4] Therefore, for longer incubation periods, the effective concentration of DCI will decrease over time. This should be taken into consideration when designing experiments. Stock solutions of DCI are stable for up to 3 months when stored at -20°C.

Q4: In which solvents can I dissolve DCI?

A4: DCI is soluble in dimethylformamide (DMF) at 25 mg/ml, dimethyl sulfoxide (DMSO) at 20 mg/ml, and ethanol at 10 mg/ml.[3] When preparing stock solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Data Presentation: Reported IC50 Values of this compound

The following table summarizes a reported IC50 value for DCI in a human cell line. Researchers should note that IC50 values are highly dependent on the cell line, assay method, and experimental conditions. This information should be used as a reference point for designing dose-response studies.

| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| HFF | Human Foreskin Fibroblast | Not Specified | 12.5 | [7] |

Note: Further research is required to obtain a comprehensive list of IC50 values across a wider range of cancer cell lines.

Experimental Protocols

Determining Optimal DCI Concentration using an MTT Assay

This protocol outlines a method for determining the optimal concentration of DCI for your cell line of interest using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.

Materials:

-

This compound (DCI)

-

Dimethyl sulfoxide (DMSO)

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

DCI Treatment:

-

Prepare a stock solution of DCI in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the DCI stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DCI. Include vehicle control wells (medium with the same final concentration of DMSO as the DCI-treated wells).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each DCI concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the DCI concentration to generate a dose-response curve and determine the IC50 value (the concentration of DCI that inhibits cell viability by 50%).

-

Measuring Serine Protease Activity in Cell Lysates

This protocol provides a general method for measuring total serine protease activity in cell lysates using a fluorogenic substrate. This can be useful for correlating the cytotoxic effect of DCI with the endogenous protease activity of your cell line.

Materials:

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors except serine protease inhibitors)

-

Fluorogenic serine protease substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission wavelengths specific to the chosen substrate)

-

Protein quantification assay (e.g., BCA or Bradford)

Procedure:

-

Cell Lysate Preparation:

-

Culture your cells to the desired confluency.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Protease Activity Assay:

-

Dilute the cell lysates to a consistent protein concentration in the assay buffer.

-

In a 96-well black microplate, add a defined amount of cell lysate to each well.

-

Prepare a solution of the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.

-

Add the substrate solution to each well to initiate the reaction.

-

Immediately place the plate in a pre-warmed fluorometric plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence over time for each sample. This rate is proportional to the serine protease activity.

-

Normalize the activity to the amount of protein in each lysate to compare protease activity between different cell lines.

-

Troubleshooting Guides

Issue 1: High variability between replicate wells in the cell viability assay.

-

Possible Cause: Uneven cell seeding.

-

Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Mix the cell suspension thoroughly before and during plating.

-

-

Possible Cause: Edge effects in the 96-well plate.

-

Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to create a humidity barrier.

-

-

Possible Cause: Inaccurate pipetting.

-

Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, be consistent with the tip placement in the well.

-

Issue 2: No significant decrease in cell viability even at high DCI concentrations.

-

Possible Cause: Low endogenous serine protease activity in the cell line.

-

Solution: Measure the serine protease activity of your cell line using the protocol provided above. DCI's cytotoxic effect is often dependent on high levels of cellular protease activity.[6] Consider using a different cell line known to have high serine protease activity.

-

-

Possible Cause: DCI degradation.

-

Possible Cause: Insufficient incubation time.

-

Solution: Extend the incubation time with DCI (e.g., to 48 or 72 hours) to allow for the compound to exert its effects.

-

Issue 3: Unexpectedly high cytotoxicity at low DCI concentrations.

-

Possible Cause: High sensitivity of the cell line to DCI.

-